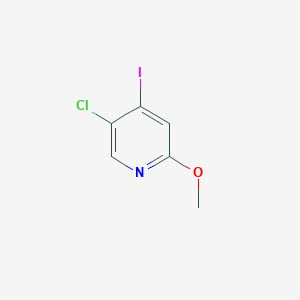

5-Chloro-4-iodo-2-methoxypyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Synthesis

Pyridine rings are fundamental structures in a vast number of biologically active compounds and pharmaceutical drugs. nih.govresearchgate.netnih.govrsc.orgtandfonline.com The nitrogen atom within the six-membered aromatic ring imparts unique electronic properties, influencing the molecule's reactivity and its interactions with biological targets. nih.gov The ability to introduce a variety of substituents onto the pyridine core allows chemists to fine-tune the properties of the resulting molecules, making pyridine scaffolds a versatile platform in drug discovery and materials science. nih.govresearchgate.netnih.gov

The pyridine nucleus is a common feature in many natural products, including alkaloids and vitamins. nih.gov In medicinal chemistry, the incorporation of a pyridine scaffold can enhance the solubility and bioavailability of a drug candidate. nih.gov This has led to the development of numerous pyridine-containing therapeutic agents. researchgate.netnih.gov

Overview of Halogenated Pyridines as Key Intermediates

The introduction of halogen atoms onto the pyridine ring further expands its synthetic utility. Halogenated pyridines serve as crucial intermediates, providing reactive handles for the construction of more intricate molecular architectures. nih.govyoutube.com The carbon-halogen bond can be readily transformed through various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The regioselective halogenation of pyridines can be challenging due to the electronic nature of the ring. youtube.com However, various methods have been developed to control the position of halogenation, providing access to a wide array of specifically substituted pyridines. nih.gov These halogenated pyridines are indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov

Positional Isomerism in Halogenated Methoxypyridines and its Synthetic Implications

The specific placement of halogen and methoxy (B1213986) substituents on the pyridine ring, known as positional isomerism, has profound implications for the compound's reactivity and synthetic applications. The interplay between the electron-donating methoxy group and the electron-withdrawing halogen atoms dictates the sites of further chemical transformations.

For instance, the relative positions of the substituents can influence the ease of nucleophilic aromatic substitution or the regioselectivity of metal-catalyzed cross-coupling reactions. thieme-connect.com Understanding these effects is critical for designing efficient synthetic routes to target molecules. The strategic choice of a particular positional isomer can be the key to accessing a desired compound with high selectivity and yield.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-iodo-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCJHZFFXHSLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 5 Chloro 4 Iodo 2 Methoxypyridine

Retrosynthetic Analysis of the 5-Chloro-4-iodo-2-methoxypyridine Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnections to simplify the target molecule into more readily available starting materials. The carbon-halogen and carbon-oxygen bonds are logical points for disconnection.

A primary retrosynthetic approach would involve the sequential introduction of the halogen and methoxy (B1213986) groups onto a pyridine (B92270) ring. This could start from a simple pyridine derivative, with the order of substituent introduction being a key consideration for achieving the desired regioselectivity. For instance, one could envision starting with 2-methoxypyridine (B126380) and subsequently introducing the chloro and iodo groups. The directing effects of the existing methoxy group would play a crucial role in the position of the incoming halogens.

Alternatively, a disconnection strategy could involve a precursor already containing a nitrogen heterocycle, where the substituents are installed through a series of functional group interconversions. For example, a nitropyridine derivative could be a key intermediate, where the nitro group is later converted to a halogen via a Sandmeyer-type reaction.

Multi-Step Synthetic Pathways for the Introduction of Halogen and Methoxy Moieties

The construction of the this compound scaffold necessitates a carefully designed multi-step synthesis to ensure the correct placement of each functional group.

Regioselective Halogenation Reactions, including Iodination and Chlorination

The introduction of halogens at specific positions on the pyridine ring is a critical step. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions. nih.gov However, the presence of an electron-donating group, such as a methoxy group, can facilitate these reactions and influence the regioselectivity.

For a 2-methoxypyridine starting material, the methoxy group directs electrophilic substitution to the 3- and 5-positions. Therefore, direct chlorination and iodination would likely yield a mixture of isomers, which may not be ideal for the synthesis of the target compound.

A more controlled approach involves the use of directed metalation-trapping sequences. nih.gov For instance, lithiation of a protected pyridine derivative can be followed by quenching with an electrophilic halogen source, such as iodine (I₂) or a chlorinating agent. A plausible route for a related compound, 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, involves the lithiation of 5-chloro-2-(trifluoromethyl)pyridine (B1590180) with lithium diisopropylamide (LDA) at low temperatures, followed by the addition of iodine. chemicalbook.com A similar strategy could be adapted for the synthesis of this compound.

Hypervalent iodine(III) reagents in the presence of potassium halide salts have also been shown to be effective for the regioselective halogenation of certain heterocyclic systems under mild, aqueous conditions. nih.gov

Incorporation of the Methoxy Group via Alkoxylation

The methoxy group can be introduced onto the pyridine ring through nucleophilic aromatic substitution (SNAAr) of a suitable leaving group, such as a halogen. For instance, reacting a chloropyridine derivative with sodium methoxide (B1231860) is a common method for introducing a methoxy group. ontosight.ai The position of the leaving group on the pyridine ring is crucial for the success of this reaction, with positions 2 and 4 being generally more reactive towards nucleophilic attack.

In the context of synthesizing this compound, one could envision a pathway where a di-halogenated pyridine, such as 2,5-dichloro-4-iodopyridine, is selectively reacted with sodium methoxide to replace the chlorine at the 2-position. The relative reactivity of the halogens at different positions would be a key factor in the success of such a step.

Nitration, Reduction, and Diazotization-Mediated Halogen Introduction Strategies

A powerful and versatile strategy for introducing halogens onto a pyridine ring involves a sequence of nitration, reduction of the nitro group to an amine, and subsequent diazotization followed by a Sandmeyer or related reaction. organic-chemistry.org This approach offers a high degree of regiocontrol.

A potential synthetic route for this compound could begin with the nitration of 2-chloro-5-methylpyridine. google.com The resulting nitro compound can then be reduced to the corresponding amine. This amino group can then be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. organic-chemistry.org Subsequent treatment of the diazonium salt with potassium iodide would introduce the iodine at the 4-position.

A similar strategy has been described for the synthesis of 2-chloro-4-iodo-5-methylpyridine, which involves the nitration of 2-chloro-5-methylpyridine, followed by reduction of the nitro group, and then diazotization and iodination. google.com This highlights the feasibility of using a nitration-reduction-diazotization sequence for the introduction of an iodo group at a specific position on the pyridine ring.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | Fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄), 100–120°C | 2-Methoxy-5-nitropyridine (B154726) |

| 2 | Reduction | Iron powder, glacial acetic acid (AcOH), 100°C | 5-Amino-2-methoxypyridine |

| 3 | Diazotization and Iodination | Sodium nitrite (NaNO₂), sulfuric acid (H₂SO₄), potassium iodide (KI) | 5-Iodo-2-methoxypyridine |

| 4 | Chlorination | Phosphorus oxychloride (POCl₃), aluminum chloride (AlCl₃) | This compound |

Transition Metal-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of functionalized pyridines. rsc.orgacs.orgnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

In the synthesis of this compound, cross-coupling reactions could be employed to introduce one or more of the substituents. For instance, a di-halogenated pyridine could be selectively coupled with a methoxy source using a palladium or copper catalyst.

Furthermore, C-H activation/functionalization strategies catalyzed by transition metals offer a direct and atom-economical approach to pyridine functionalization. eurekaselect.comnih.gov While challenging due to the electron-deficient nature of pyridine, these methods are continually being developed. For the synthesis of the target compound, a regioselective C-H chlorination or iodination catalyzed by a transition metal could be a potential step in the synthetic sequence.

Chemo- and Regioselective Functionalization Strategies for the Pyridine Nucleus

Achieving the desired substitution pattern on the pyridine ring requires a deep understanding of chemo- and regioselectivity. The inherent electronic properties of the pyridine ring, with the nitrogen atom acting as an electron-withdrawing group, dictate its reactivity.

The functionalization of pyridines can be controlled by the use of directing groups. nih.gov For instance, an ortho-lithiating group can direct the introduction of an electrophile to the adjacent position. The interplay of electronic effects from multiple substituents must also be carefully considered. In this compound, the electron-donating methoxy group at the 2-position and the electron-withdrawing halogens at the 4- and 5-positions create a complex electronic environment that will influence any further functionalization attempts.

Development of Efficient and Scalable Synthetic Methodologies for this compound

The preparation of this compound can be achieved through a multi-step synthetic sequence, analogous to methodologies developed for structurally similar pyridine derivatives. A robust and scalable approach involves the initial functionalization of a suitable pyridine precursor, followed by a series of transformations to introduce the desired substituents at specific positions. A common strategy commences with a commercially available substituted pyridine, such as 2-chloro-5-methoxypyridine, and proceeds through oxidation, nitration, reduction, and a Sandmeyer-type reaction to yield the final product. This methodology offers a clear and adaptable pathway for producing this compound on a laboratory and potentially industrial scale. google.com

A representative synthetic route is detailed below, based on established procedures for analogous compounds. google.com The process begins with the N-oxidation of the pyridine ring, which serves to activate the ring system for subsequent electrophilic substitution. The resulting pyridine N-oxide is then subjected to nitration, directing the nitro group to the 4-position. Following the successful installation of the nitro group, a reduction step is employed to convert the nitro functionality into an amino group. The final step involves the diazotization of the amino group, followed by treatment with an iodide source to introduce the iodine atom at the 4-position, furnishing the target compound, this compound.

The following tables outline the detailed research findings for each step of this synthetic sequence, providing a comprehensive overview of the reagents, conditions, and expected outcomes.

Step 1: N-Oxidation of 2-Chloro-5-methoxypyridine

The initial step involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation is crucial for activating the pyridine ring towards electrophilic nitration at the C-4 position.

| Parameter | Details |

| Starting Material | 2-Chloro-5-methoxypyridine |

| Reagents | Hydrogen Peroxide (35%), Acetic Acid |

| Reaction Conditions | The starting material is dissolved in acetic acid, and hydrogen peroxide is added slowly at room temperature. The mixture is then heated to 80°C for 7 hours. |

| Work-up | The solvent is evaporated after cooling to room temperature. |

| Product | 2-Chloro-5-methoxypyridine N-oxide |

| Yield | ~99% |

Step 2: Nitration of 2-Chloro-5-methoxypyridine N-oxide

With the N-oxide in hand, the subsequent step is the regioselective nitration at the 4-position of the pyridine ring.

| Parameter | Details |

| Starting Material | 2-Chloro-5-methoxypyridine N-oxide |

| Reagents | Sulfuric Acid, Concentrated Nitric Acid |

| Reaction Conditions | The starting material is treated with a mixture of sulfuric and nitric acid at room temperature, followed by heating to 100°C for 7 hours. |

| Work-up | The reaction mixture is cooled and poured into ice, with the pH adjusted to 2-3 using sodium carbonate. The resulting solid is filtered, washed with cold water, and extracted with hot chloroform. |

| Product | 2-Chloro-4-nitro-5-methoxypyridine N-oxide |

| Yield | ~85% |

Step 3: Reduction of 2-Chloro-4-nitro-5-methoxypyridine N-oxide

The nitro group is then reduced to an amino group, which is a precursor for the final iodination step.

| Parameter | Details |

| Starting Material | 2-Chloro-4-nitro-5-methoxypyridine N-oxide |

| Reagents | Reduced Iron Powder, Glacial Acetic Acid |

| Reaction Conditions | The starting material is dissolved in glacial acetic acid, and reduced iron powder is added at room temperature. The mixture is heated to 100°C for 1 hour. |

| Work-up | The reaction mixture is poured into a sodium hydroxide (B78521) solution to adjust the pH to 9-10, followed by extraction with ethyl acetate. The organic layer is dried and concentrated. Purification is achieved via column chromatography. |

| Product | 4-Amino-2-chloro-5-methoxypyridine |

| Yield | ~81% |

Step 4: Diazotization and Iodination

The final step is a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by an iodide.

| Parameter | Details |

| Starting Material | 4-Amino-2-chloro-5-methoxypyridine |

| Reagents | Sulfuric Acid (98%), Sodium Nitrite, Potassium Iodide, Water, Acetone |

| Reaction Conditions | The starting material is suspended in water and cooled to 0°C. Sulfuric acid is added, and the mixture is further cooled to -10°C. A solution of sodium nitrite in water is added, and the reaction is stirred at -10°C for 1 hour. Acetone is then added, followed by a solution of potassium iodide in water, and the reaction is stirred at 0°C for 4 hours. |

| Work-up | The reaction mixture is processed to isolate the final product. |

| Product | This compound |

Elucidation of Reaction Mechanisms and Selectivity in 5 Chloro 4 Iodo 2 Methoxypyridine Transformations

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying pyridine rings. youtube.com The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly at the ortho and para positions (positions 2, 6, and 4). uci.eduyoutube.com

Investigating the Reactivity of Chlorine and Iodine Atoms in Pyridine Systems

In the context of SNAr reactions, the nature of the leaving group is a critical factor. For halogen substituents, the typical reactivity order in activated aryl systems is F > Cl ≈ Br > I. researchgate.net This is often attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, facilitating nucleophilic attack. However, in pyridine systems, this order can be influenced by other factors.

For 5-Chloro-4-iodo-2-methoxypyridine, both the chlorine at C5 and the iodine at C4 are potential leaving groups. The relative reactivity of these two halogens in SNAr reactions is not straightforward. While chlorine is generally a better leaving group than iodine in many SNAr reactions due to its greater electronegativity, the position on the pyridine ring and the reaction conditions play a crucial role. The electron-withdrawing nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. Therefore, the iodine at the C4 position is in an activated position, which could enhance its lability as a leaving group.

Influence of the Methoxy (B1213986) Group on Substitution Patterns

The methoxy group at the C2 position significantly influences the regioselectivity of SNAr reactions. As an electron-donating group, the methoxy group can direct nucleophilic attack. In reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines, the methoxy group is displaced, indicating that the C2 position is the most electrophilic center in these compounds. researchgate.net This suggests that the methoxy group, while being electron-donating by resonance, can also be a viable leaving group in SNAr reactions, especially when the ring is activated by other electron-withdrawing groups.

Organometallic Reactions and Their Mechanistic Insights

This compound is a valuable substrate for organometallic cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of two different halogens allows for selective and sequential reactions.

The iodine atom is typically more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This is due to the lower bond energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst. This selective reactivity allows for the introduction of an aryl or vinyl group at the C4 position while leaving the chlorine atom at the C5 position intact for subsequent transformations.

Mechanistically, these coupling reactions proceed through a catalytic cycle that generally involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

The specific ligands on the palladium catalyst and the reaction conditions can be tuned to optimize the reaction and, in some cases, even reverse the typical selectivity.

Electrophilic Aromatic Substitution Dynamics on Halogenated Methoxypyridines

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.comquimicaorganica.org The reaction, when it does occur, is typically directed to the C3 and C5 positions. quimicaorganica.orgpearson.com

In this compound, the directing effects of the three substituents must be considered:

Methoxy group (at C2): This is an activating, ortho-, para-directing group. It will strongly favor substitution at the C3 position.

Chlorine atom (at C5): Halogens are deactivating but ortho-, para-directing. It would direct incoming electrophiles to the C4 and C6 positions.

Iodine atom (at C4): Similar to chlorine, it is a deactivating, ortho-, para-directing group, favoring substitution at the C3 and C5 positions.

Mechanistic Insights from Theoretical Studies of Bond Activation and Formation

Theoretical studies, often employing density functional theory (DFT), provide valuable insights into the reaction mechanisms of substituted pyridines. researchgate.net These computational methods can be used to calculate the energies of reactants, transition states, and products, thereby elucidating reaction pathways and predicting selectivity.

For SNAr reactions, theoretical calculations can help to:

Determine the relative energies of the Meisenheimer intermediates formed by nucleophilic attack at different positions.

Analyze the charge distribution in the transition states to understand the factors that stabilize them. rsc.org

Evaluate the activation barriers for the departure of different leaving groups.

In the context of organometallic reactions, computational studies can model the individual steps of the catalytic cycle, providing a deeper understanding of ligand effects, the role of additives, and the origins of chemo- and regioselectivity. For electrophilic substitutions, theoretical models can predict the most likely site of attack by mapping the electron density of the substrate and calculating the stability of the sigma complexes (arenium ions) that are formed.

Advanced Spectroscopic and Computational Characterization of 5 Chloro 4 Iodo 2 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-Chloro-4-iodo-2-methoxypyridine, both ¹H and ¹³C NMR spectra provide critical data for confirming its constitution.

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the methoxy (B1213986) group protons. The pyridine (B92270) ring protons at positions 3 and 6 are in different chemical environments and would appear as distinct singlets, as no adjacent protons are available for spin-spin coupling. The methoxy group protons would appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.

The ¹³C NMR spectrum would display six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group. The chemical shifts are influenced by the electronegativity and position of the substituents. The carbon atom attached to the iodine (C4) would be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect, while the carbon bonded to the methoxy group (C2) would appear at a lower field (higher ppm value).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-OCH₃ | 3.9 - 4.1 (s, 3H) | 53 - 56 |

| 3 | ~7.3 (s, 1H) | ~112 - 116 |

| 4 | - | ~95 - 100 |

| 5 | - | ~148 - 152 |

| 6 | ~8.0 (s, 1H) | ~145 - 149 |

(Note: These are predicted values based on typical substituent effects on a pyridine ring. Actual experimental values may vary.)

High-Resolution Mass Spectrometry Techniques for Structural Elucidation, including LC-MS and UPLC

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular formula of a compound. For this compound (C₆H₅ClINO), the exact mass of the molecular ion can be calculated and compared with the experimentally measured value to confirm its elemental composition with high accuracy. nih.govchemsrc.com The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, resulting in M+ and M+2 peaks.

When coupled with liquid chromatography techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or UPLC (Ultra-Performance Liquid Chromatography), the purity of the compound can be assessed, and it can be identified within a complex mixture. bldpharm.com

Likely fragmentation patterns in the mass spectrum would involve the loss of the methoxy group's methyl radical (•CH₃), a molecule of carbon monoxide (CO), or the halogen atoms.

Table 2: Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ (with ³⁵Cl) | C₆H₅³⁵ClINO | 268.9104 |

| [M]⁺ (with ³⁷Cl) | C₆H₅³⁷ClINO | 270.9075 |

| [M-CH₃]⁺ | C₅H₂ClINO | 253.8870 |

| [M-I]⁺ | C₆H₅ClNO | 142.0087 |

(Note: These are calculated values for major isotopes.)

Vibrational Spectroscopy (FT-IR, Raman) and Electronic Spectroscopy (UV-Vis) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of the chemical bonds. nih.gov

In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of its functional groups. These would include C-H stretching vibrations of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the ether linkage. The vibrations corresponding to the C-Cl and C-I bonds would be found in the lower frequency (fingerprint) region of the spectrum.

Electronic spectroscopy (UV-Vis) measures the electronic transitions within the molecule. Substituted pyridines typically exhibit strong π → π* transitions. The presence of the methoxy group (an auxochrome) and the halogens would be expected to shift the absorption maxima (λmax) compared to unsubstituted pyridine.

Table 3: Expected Vibrational and Electronic Spectral Data

| Spectroscopy | Feature | Expected Range/Value |

|---|---|---|

| FT-IR | Aromatic C-H stretch | 3000-3100 cm⁻¹ |

| FT-IR | Aliphatic C-H stretch (CH₃) | 2850-2960 cm⁻¹ |

| FT-IR | Pyridine ring C=C, C=N stretch | 1400-1600 cm⁻¹ |

| FT-IR | C-O stretch | 1200-1300 cm⁻¹ (asym) |

| FT-IR | C-Cl stretch | 600-800 cm⁻¹ |

| FT-IR | C-I stretch | 500-600 cm⁻¹ |

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations offer profound insights into the molecular properties that are not directly accessible through experimental means.

Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state electronic structure and optimized geometry of molecules. rsc.org By employing a suitable functional (e.g., B3LYP) and basis set, DFT calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles for this compound. These calculations would likely confirm the planarity of the pyridine ring and reveal any minor distortions caused by steric interactions between the bulky iodine atom and its neighbors.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.org For this compound, the HOMO is expected to be a π-orbital with significant electron density contributed by the electron-donating methoxy group and the pyridine ring. The LUMO is anticipated to be a π*-antibonding orbital. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and electronic excitation energy. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

No published studies were found that have performed Molecular Electrostatic Potential (MEP) mapping for this compound. This type of computational analysis is crucial for predicting the electrophilic and nucleophilic sites of a molecule, thereby offering insights into its reactivity. Typically, MEP maps would visualize the electron density, with red regions indicating negative potential (prone to electrophilic attack) and blue regions indicating positive potential (prone to nucleophilic attack). Without such a study, the specific reactive behavior of this compound can only be inferred from general principles rather than precise computational data.

Investigation of Non-Linear Optical (NLO) Properties

There is no available research that investigates the Non-Linear Optical (NLO) properties of this compound. NLO materials are of great interest for applications in optoelectronics and telecommunications. Studies on other substituted pyridines and related heterocyclic systems have sometimes revealed significant NLO characteristics, which are typically evaluated by measuring properties like the first hyperpolarizability (β). However, for this compound, no such experimental or computational data has been reported.

Computational Studies on Reactivity and Selectivity Profiles

A thorough search of scientific literature did not yield any computational studies focused on the reactivity and selectivity profiles of this compound. Such studies would typically employ methods like Density Functional Theory (DFT) to calculate parameters such as frontier molecular orbital energies (HOMO-LUMO gap), which are fundamental in understanding the kinetic stability and chemical reactivity of a compound. The absence of this data means that predictions about its behavior in chemical reactions are not supported by specific computational evidence.

X-ray Crystallographic Analysis of this compound and Structurally Related Congeners

No definitive X-ray crystallographic data for this compound has been published in the primary scientific literature. While a non-peer-reviewed source mentions bond lengths for the isomer 4-Chloro-5-iodo-2-methoxypyridine (C–I: 2.09 Å, C–Cl: 1.74 Å), this information is not for the target compound and lacks the comprehensive detail of a full crystallographic study, which would include crystal system, space group, unit cell dimensions, and atomic coordinates. rsc.org Such data is essential for unequivocally determining the three-dimensional structure of the molecule and understanding its solid-state packing and intermolecular interactions.

Applications and Advanced Derivatization in Organic Synthesis and Medicinal Chemistry

A Versatile Synthetic Intermediate in Heterocyclic Chemistry

5-Chloro-4-iodo-2-methoxypyridine serves as a crucial building block in heterocyclic chemistry. bldpharm.com Its distinct halogen substitutions enhance its reactivity, making it an essential intermediate for creating a wide array of bioactive molecules. chemimpex.com The presence of both a chlorine and an iodine atom allows for selective reactions, such as substitution and cross-coupling, providing chemists with a powerful tool for constructing complex molecular frameworks. This adaptability makes it a valuable asset in the synthesis of diverse heterocyclic compounds.

Paving the Way for Biologically Active Molecules

The utility of this compound extends significantly into the realm of medicinal chemistry and agrochemical development, where it functions as a key precursor for a variety of biologically active molecules.

Precursors for a New Generation of Pharmaceuticals

This compound is instrumental in the synthesis of precursors for a range of pharmaceutical agents. It is a known intermediate in the creation of Protein Kinase ERK2 inhibitors, which are significant in the treatment of diseases like cancer, heart disease, diabetes, and inflammatory conditions. google.com Furthermore, its structural motifs are found in compounds being investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.govnih.gov For instance, derivatives have been synthesized and evaluated for their activity against various cancer cell lines. nih.govjapsonline.com The core structure is also integral to the development of novel anti-HIV agents. nih.gov

Table 1: Investigational Applications of this compound Derivatives

| Therapeutic Area | Specific Target/Application |

| Oncology | Protein Kinase ERK2 Inhibitors google.com, General Anticancer Agents nih.govjapsonline.com |

| Infectious Diseases | Antimicrobial Agents nih.gov, Anti-HIV Agents nih.gov |

| Inflammatory Diseases | Anti-inflammatory Agents |

Building Blocks for Advanced Agrochemicals

In the field of agriculture, this compound and its analogs are employed in the formulation of agrochemicals. They serve as foundational structures for developing effective herbicides and pesticides, contributing to improved crop protection and management. chemimpex.com

Crafting Complex Heterocyclic Systems

The unique arrangement of functional groups on the pyridine (B92270) ring of this compound makes it an ideal core structure for the design and synthesis of more intricate heterocyclic systems. Chemists can leverage the differential reactivity of the chloro and iodo substituents to sequentially introduce various other molecular fragments, leading to the construction of novel and complex scaffolds. This capability is crucial for exploring new chemical spaces and discovering molecules with unique properties.

Fueling Discovery through Pyridine-Based Libraries

The adaptability of this compound makes it a valuable component in the development of pyridine-based compound libraries. nih.gov These libraries, containing a multitude of structurally related compounds, are essential tools in high-throughput screening for drug discovery and materials science research. bldpharm.com By systematically modifying the core structure, researchers can generate a diverse set of molecules to test for various biological activities or material properties, accelerating the pace of innovation in these fields. nih.gov

Emerging Research Avenues and Future Perspectives for 5 Chloro 4 Iodo 2 Methoxypyridine

Exploration of Novel Catalytic Transformations Involving Halogenated Pyridines

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. acs.org The distinct electronic properties and reactivity of the carbon-halogen bonds make them ideal substrates for a variety of catalytic cross-coupling reactions. The presence of both a chlorine and an iodine atom on the 5-Chloro-4-iodo-2-methoxypyridine ring is of particular interest for sequential and site-selective functionalization.

Typically, the carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This differential reactivity allows for the selective substitution of the iodine at the 4-position while leaving the chlorine at the 5-position intact for a subsequent transformation. This chemo-selectivity is fundamental for the efficient construction of complex, multi-substituted pyridine (B92270) scaffolds. nih.govacs.org

Recent advancements in catalysis have also focused on novel methods for functionalizing pyridines. For instance, photochemical organocatalytic strategies have been developed to functionalize pyridines via pyridinyl radicals, offering positional selectivity that differs from classical Minisci-type reactions. acs.org Such methods could potentially be adapted for this compound to introduce new functional groups at other positions on the ring. Furthermore, the development of specialized phosphine (B1218219) reagents has enabled the targeted halogenation of pyridines, a process that could be reversed or modified to introduce other functionalities. acs.org

Enzyme-mediated catalysis is another burgeoning field. Transaminases, for example, have been shown to catalyze reactions such as aldol (B89426) additions to form styryl pyridines, demonstrating the potential for biocatalysis to create complex pyridine derivatives under mild and sustainable conditions. rsc.org

| Catalytic Transformation | Reactive Site on this compound | Potential Outcome |

| Suzuki-Miyaura Coupling | C4-Iodine | Introduction of an aryl or vinyl group |

| Heck Coupling | C4-Iodine | Formation of a new carbon-carbon double bond |

| Sonogashira Coupling | C4-Iodine | Introduction of an alkyne group |

| Buchwald-Hartwig Amination | C4-Iodine or C5-Chlorine | Formation of a carbon-nitrogen bond |

| Nucleophilic Aromatic Substitution (SNAr) | C5-Chlorine (after C4 functionalization) | Introduction of O-, S-, or N-nucleophiles |

Application in Advanced Functional Materials Development

The unique electronic and structural features of halogenated pyridines make them valuable building blocks for advanced functional materials. The ability to undergo selective, stepwise reactions allows for the precise construction of complex molecular architectures. nih.govacs.org

Utilizing building blocks like halogenated phenylpyridines, researchers have successfully synthesized a diverse range of materials, including polyarylene structures, functionalized linear polymers, and controlled network architectures. nih.govacs.org The methodology often relies on the chemo-selectivity of different halogen atoms in metal-catalyzed coupling reactions or nucleophilic aromatic substitutions (SNAr). nih.govacs.org

In the context of this compound, the pyridine ring acts as a polar, electron-deficient core, which can be systematically elaborated. The sequential functionalization of the iodo and chloro groups allows for the synthesis of well-defined oligomers and polymers with tailored electronic and photophysical properties. For example, incorporating this pyridine unit into a polymer backbone could influence properties like charge transport, fluorescence, or liquid crystallinity. The methoxy (B1213986) group further modulates the electronic nature of the pyridine ring, offering another handle for fine-tuning the material's characteristics.

| Material Type | Role of this compound | Potential Properties/Applications |

| Conjugated Polymers | Monomeric unit | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

| Liquid Crystals | Core structural component | Display technologies, sensors |

| Metal-Organic Frameworks (MOFs) | Ligand precursor | Gas storage, catalysis, sensing |

| Functional Dyes | Chromophore scaffold | Imaging, photodynamic therapy |

Targeted Molecular Design and Structure-Activity Relationship (SAR) Studies for Novel Bioactive Compounds

Pyridine and its derivatives are among the most common heterocyclic scaffolds found in FDA-approved drugs, highlighting their importance in medicinal chemistry. rsc.orgnih.gov The design of new therapeutic agents often involves the strategic modification of a core scaffold to optimize its biological activity, a process guided by structure-activity relationship (SAR) studies.

SAR studies on various pyridine derivatives have provided valuable insights into how different substituents influence biological effects. For instance, in the development of Nek2 inhibitors for cancer therapy, a series of imidazo[1,2-a]pyridine (B132010) derivatives were synthesized and evaluated, leading to the identification of potent compounds through systematic structural modifications. nih.gov Similarly, SAR studies on imidazo[4,5-b]pyridine derivatives have identified compounds with significant cytotoxic activity against cancer cell lines. researchgate.net

For this compound, each substituent can be considered in the context of SAR:

Halogens (Chloro and Iodo): Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. While some studies have shown that halogenation can decrease antiproliferative activity, in other cases, it is crucial for potency. nih.gov The presence of two different halogens offers a route to create diverse analogues for SAR exploration.

Methoxy Group: The electron-donating methoxy group can affect the electronic distribution of the pyridine ring and participate in hydrogen bonding, which can be critical for receptor binding. Studies have indicated that the presence and position of methoxy groups can enhance the antiproliferative activity of pyridine derivatives. nih.gov

The combination of these groups on the this compound scaffold provides a unique starting point for creating libraries of novel compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes. rsc.org

| Substituent | Position | Potential Influence on Bioactivity (based on general SAR principles) |

| Methoxy (-OCH₃) | 2 | Can act as a hydrogen bond acceptor; influences electronic properties. |

| Chloro (-Cl) | 5 | Increases lipophilicity; can form halogen bonds; potential metabolic block. |

| Iodo (-I) | 4 | Large, polarizable atom; highly effective for halogen bonding; serves as a synthetic handle for diversification. |

By systematically replacing the iodo and chloro groups with other functionalities, medicinal chemists can explore the chemical space around the 2-methoxypyridine (B126380) core to develop new drug candidates with improved potency and selectivity.

Q & A

Q. What are the common synthetic routes for 5-Chloro-4-iodo-2-methoxypyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation of pyridine precursors. For example:

- Iodination : React 5-chloro-2-methoxypyridine with iodine monochloride (ICl) in a polar solvent (e.g., DCM) under controlled temperature (0–5°C) to minimize side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

- Optimization : Increase yield by pre-activating the pyridine ring with Lewis acids (e.g., BF₃·Et₂O) to enhance iodination regioselectivity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H NMR (CDCl₃, 400 MHz) to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.5–8.5 ppm) .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm for purity analysis (>98%) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284.91) .

Advanced Research Questions

Q. How do the iodo and methoxy substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Iodo Group : Acts as a superior leaving group compared to chloro, enabling efficient Pd-catalyzed cross-coupling. Use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C .

- Methoxy Group : Electron-donating effects stabilize intermediates but may sterically hinder coupling. Mitigate this by using bulky ligands (e.g., XPhos) to enhance catalytic turnover .

- Contradiction Analysis : Conflicting reports on yields (50–90%) may arise from solvent choice (DME vs. THF) or moisture sensitivity. Conduct reactions under inert atmosphere with degassed solvents .

Q. What strategies resolve contradictions in regioselectivity during electrophilic substitution reactions?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electrophilic attack sites. The methoxy group directs electrophiles to the para position, while iodine deactivates the ring .

- Experimental Validation : Compare nitration (HNO₃/H₂SO₄) outcomes under varying conditions. For example, low temperatures (−10°C) favor nitration at C-3 over C-6 .

- Isomer Separation : Employ preparative HPLC or fractional crystallization to isolate regioisomers, confirmed via NOESY NMR .

Q. How can researchers assess the compound’s stability under different storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC; iodine substitution increases hydrolytic stability compared to bromo analogs .

- Light Sensitivity : UV-Vis spectroscopy (λmax 270 nm) reveals photodegradation. Store in amber vials at −20°C to prevent radical-mediated decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.